Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
CAS No.: 1303973-77-4
Cat. No.: VC2571134
Molecular Formula: C11H20FNO3
Molecular Weight: 233.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1303973-77-4 |
|---|---|
| Molecular Formula | C11H20FNO3 |
| Molecular Weight | 233.28 g/mol |
| IUPAC Name | tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3 |
| Standard InChI Key | UIACYDBUYRFVMD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)CO |
Introduction
Chemical Identity and Structural Properties
Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate belongs to the piperidine class of compounds, featuring a six-membered nitrogen-containing heterocycle with specific functional group modifications. The compound's structural characteristics include a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position of the piperidine ring, with the nitrogen protected by a tert-butyloxycarbonyl (Boc) group.
Identification Parameters
The compound can be definitively identified through several standard chemical identifiers as presented in Table 1:
| Parameter | Value |
|---|---|
| Chemical Name | tert-butyl (3S, 4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |
| Molecular Formula | C₁₁H₂₀NO₃F |
| Molecular Weight | 233.28 g/mol |
| CAS Number | 1610418-19-3 |
| Stereochemistry | (3S, 4R) configuration |
Table 1: Chemical identification parameters of tert-butyl (3S, 4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Synonyms and Alternative Nomenclature
The compound is known by several chemical names and identifiers in scientific literature and commercial catalogs, reflecting its structural features and stereochemical configuration:
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(3S, 4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
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(3S, 4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
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(3S, 4R)-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
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cis-1-Boc-3-fluoropiperidine-4-methanol
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cis-tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
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1-Piperidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1, 1-dimethylethyl ester, (3S, 4R)-
Physical and Chemical Characteristics
The physical and chemical properties of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate provide important insights into its behavior in different experimental conditions and its potential interactions in chemical reactions and biological systems.
Physical Properties
The compound exists as a solid at standard temperature and pressure, with several predicted physical parameters that define its behavior:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 316.2 ± 27.0 °C | Predicted |
| Density | 1.13 ± 0.1 g/cm³ | Predicted |
| pKa | 14.94 ± 0.10 | Predicted |
Table 2: Physical properties of tert-butyl (3S, 4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Structural Features and Reactivity
The molecular structure of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate contains several key functional groups that influence its chemical behavior:
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The piperidine ring provides a nitrogen-containing heterocyclic scaffold.
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The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom and modifies its nucleophilicity.
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The fluorine atom at the 3-position introduces stereoelectronic effects and potential sites for substitution reactions.
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The hydroxymethyl group at the 4-position offers opportunities for oxidation, derivatization, or functional group transformations.
The stereochemical configuration (3S, 4R) establishes a specific spatial arrangement of these functional groups, which can be critical for the compound's applications in stereoselective synthesis or as a chiral building block in pharmaceutical development .
Applications and Research Significance
Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate holds considerable value in several scientific and industrial domains, with particular importance in pharmaceutical research and development processes.
Chemical Research Applications
As a heterocyclic building block, tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate provides several advantages in organic synthesis:
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The protected nitrogen functionality allows for selective reactions at other positions in the molecule.
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The hydroxymethyl group provides a handle for further functionalization.
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The fluorine atom introduces unique electronic and steric effects that can influence reaction outcomes.
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The defined stereochemistry allows for stereoselective transformations in complex molecule synthesis.
These features make the compound valuable in research laboratories focused on developing new synthetic methodologies or creating structurally complex molecules with specific stereochemical requirements .
| Parameter | Specification |
|---|---|
| Purity | ≥97% |
| Form | Solid |
| Standard Quantity | 100 mg |
| Product Family | Heterocyclic Building Blocks |
| Application | Research laboratories, industrial or commercial usage |
Table 3: Commercial specifications of tert-butyl (3S, 4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
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